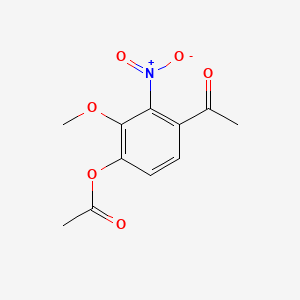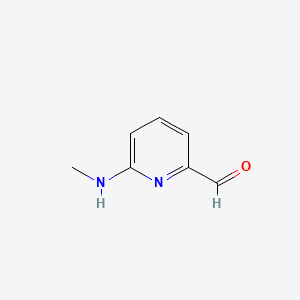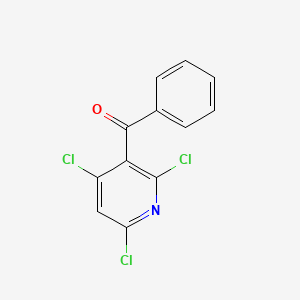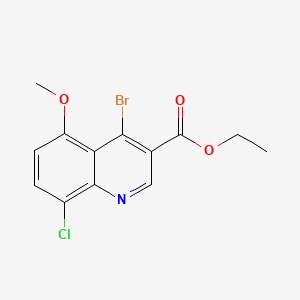![molecular formula C21H24N2O B578839 N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide CAS No. 15317-66-5](/img/structure/B578839.png)
N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide is a spirocyclic compound characterized by a unique structure where a cycloheptane ring is fused to an indoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide typically involves spirocyclization reactions. One common method is the gold-catalyzed cyclization of 2-bromo-N-propargyltryptamines using Gagosz catalyst (Ph₃PAuNTf₂) in toluene at 50°C . Another approach involves the oxidation of N-aryl-2-oxocyclohexane-1-carboxamides using Mn(OAc)₃ in AcOH at room temperature .
Industrial Production Methods
Industrial production of Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide may involve scalable synthetic routes such as the Diels-Alder reaction between dienes and 3-methyleneoxindolines, which offers high diastereoselectivity and enantioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like Mn(OAc)₃.
Reduction: Typically involves reducing agents like NaBH₄.
Substitution: Halogenation and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OAc)₃ in AcOH.
Reduction: NaBH₄ in methanol.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide).
Major Products
The major products formed from these reactions include spiroindolinediones and other spirocyclic derivatives .
Applications De Recherche Scientifique
Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex spirocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,5’-pyrrolo[1,2-c]thiazol]-2-one: Known for its MDM2 inhibitory activity.
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: Used in the synthesis of natural products.
Uniqueness
Spiro[cycloheptane-1,3’-indoline]-2’-carboanilide is unique due to its larger cycloheptane ring, which may confer different steric and electronic properties compared to other spirocyclic compounds .
Propriétés
Numéro CAS |
15317-66-5 |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.436 |
Nom IUPAC |
N-phenylspiro[1,2-dihydroindole-3,1/'-cycloheptane]-2-carboxamide |
InChI |
InChI=1S/C21H24N2O/c24-20(22-16-10-4-3-5-11-16)19-21(14-8-1-2-9-15-21)17-12-6-7-13-18(17)23-19/h3-7,10-13,19,23H,1-2,8-9,14-15H2,(H,22,24) |
Clé InChI |
HIVDNGLYRZHSNN-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)C(NC3=CC=CC=C23)C(=O)NC4=CC=CC=C4 |
Synonymes |
Spiro[cycloheptane-1,3/'-indoline]-2/'-carboanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)





![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
